2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-(methylsulfonyl)butanoic acid
Overview
Description
2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-(methylsulfonyl)butanoic acid is a compound with a complex structure that has garnered significant interest due to its diverse applications in scientific research. This compound features a phenoxy group, a dioxoisoindoline moiety, and a butanoic acid structure substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. The key steps include:
Formation of the Isoindoline Core: : Starting with the synthesis of the isoindoline core through the condensation of suitable anhydrides with amines.
Introduction of the Phenoxy Group: : The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Addition of the Butanoic Acid Side Chain: : The butanoic acid side chain is attached via esterification or amidation reactions.
Final Sulfonylation: : The methylsulfonyl group is introduced in the final step through sulfonylation reactions.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. This includes precise control of temperature, solvent choice, and purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions can occur at the isoindoline core, affecting its electronic properties.
Substitution: : Various substitution reactions can occur, especially on the phenoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon or sodium borohydride.
Substitution: : Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation products typically include quinones and ketones.
Reduction products may involve altered isoindoline derivatives.
Substitution reactions yield various substituted phenoxy or sulfonyl compounds.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biological macromolecules.
Medicine
Explored as a potential drug candidate for its pharmacological properties.
Evaluated in preclinical studies for its effects on specific cellular pathways.
Industry
Utilized in the production of advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through multiple molecular targets. Its mechanism of action involves:
Interaction with Enzymes: : It can inhibit specific enzymes by binding to their active sites.
Pathway Modulation: : Alters cellular pathways related to its target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-[5-(3-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-(methylsulfonyl)butanoic acid
2-[5-(4-fluorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-(methylsulfonyl)butanoic acid
Uniqueness
The presence of the 4-chlorophenoxy group distinguishes it from other similar compounds.
Its specific sulfonylation pattern affects its chemical reactivity and biological activity.
Would love to see how this compound stacks up against your experiments or theoretical predictions!
Properties
IUPAC Name |
2-[5-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]-4-methylsulfonylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO7S/c1-29(26,27)9-8-16(19(24)25)21-17(22)14-7-6-13(10-15(14)18(21)23)28-12-4-2-11(20)3-5-12/h2-7,10,16H,8-9H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXXTNOUFQDJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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